![molecular formula C13H15BrFNO3 B7588695 (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid works by binding to the ARF protein and preventing its activation. This leads to the disruption of the Golgi apparatus, which is responsible for protein processing and secretion. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce the formation of tubular structures in the endoplasmic reticulum, which can further disrupt protein trafficking.
Biochemical and Physiological Effects
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its ability to disrupt the Golgi apparatus, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to inhibit the activity of phospholipase D, an enzyme that plays a role in signal transduction and membrane trafficking. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in lab experiments is its ability to selectively disrupt the Golgi apparatus, making it a useful tool for studying protein trafficking and secretion. However, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can also have off-target effects, and its use can be limited by its low solubility and toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of ARF activity. Another potential direction is the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in combination with other drugs or therapies could lead to improved treatment outcomes.
Synthesemethoden
The synthesis of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid involves several steps, including the reaction of 4-bromo-3-fluorobenzoic acid with thionyl chloride, followed by reaction with N-methyl-3-pentanolamine. The resulting product is then treated with trifluoroacetic acid to yield (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been widely used in scientific research due to its ability to inhibit the activity of ADP-ribosylation factor (ARF). ARF is a protein that plays a crucial role in intracellular trafficking and vesicular transport. By inhibiting ARF activity, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can disrupt the Golgi apparatus, leading to the redistribution of Golgi proteins and the inhibition of protein secretion.
Eigenschaften
IUPAC Name |
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-3-7(2)11(13(18)19)16-12(17)8-4-5-9(14)10(15)6-8/h4-7,11H,3H2,1-2H3,(H,16,17)(H,18,19)/t7-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAPFKFXNFUML-CPCISQLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.